6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the pyrrolopyridine family and has a molecular formula of C9H5BrN4O2.
Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression of various cancers . These compounds can inhibit the proliferation of cancer cells, induce apoptosis, and reduce migration and invasion, making them promising candidates for cancer therapy.
Breast Cancer Treatment
Specific derivatives of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine have shown significant activity against breast cancer cells, particularly the 4T1 cell line . The compound 4h, for instance, has demonstrated potent inhibitory activity and could serve as a lead compound for further optimization in breast cancer treatment.
Signal Transduction Pathway Studies
The compound plays a role in studying signal transduction pathways, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are crucial for cell proliferation, migration, and angiogenesis . Understanding these pathways can lead to the development of targeted therapies for various diseases.
Development of FGFR Isoform-Specific Inhibitors
With four distinct FGFR isoforms, there is a need for isoform-specific inhibitors to minimize side effects and improve therapeutic efficacy. Research on 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives can contribute to this field by identifying compounds with selective activity .
Resistance to Cancer Therapy
The abnormal activation of the FGFR signaling pathway can lead to resistance to cancer therapy. Studying 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives can help understand the mechanisms behind this resistance and develop strategies to overcome it .
Mechanism of Action
Target of Action
The primary target of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways, such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which plays a crucial role in various types of tumors . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, potentially slowing tumor growth and progression .
Result of Action
In vitro studies have shown that 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . It also significantly inhibits the migration and invasion of these cells .
properties
IUPAC Name |
6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGYCSWXPJGXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646908 | |
Record name | 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-70-4 | |
Record name | 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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